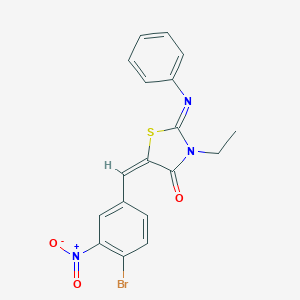![molecular formula C26H23Cl2NO B297660 N-(3,4-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297660.png)
N-(3,4-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is a synthetic compound that has been widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes.
作用机制
DPCPX acts as a competitive antagonist of the adenosine A1 receptor, which is one of the four subtypes of adenosine receptors. Adenosine receptors are activated by endogenous adenosine, which is released from cells under various physiological and pathological conditions. Activation of the adenosine A1 receptor leads to a decrease in intracellular cAMP levels, which in turn leads to a variety of downstream effects such as inhibition of neurotransmitter release, vasodilation, and inhibition of platelet aggregation.
Biochemical and Physiological Effects
DPCPX has been shown to have a variety of biochemical and physiological effects in different tissues and organs. In the cardiovascular system, DPCPX has been shown to inhibit adenosine-induced vasodilation and decrease myocardial infarct size in animal models of ischemia-reperfusion injury. In the central nervous system, DPCPX has been shown to block the sedative and anticonvulsant effects of adenosine, suggesting a potential role in the treatment of epilepsy. In the immune system, DPCPX has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting a potential role in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using DPCPX in scientific research is its high selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other adenosine receptor subtypes. However, one limitation of using DPCPX is its relatively low potency compared to other adenosine receptor antagonists such as caffeine and theophylline. This may require higher concentrations of DPCPX to achieve the desired effects, which can be a potential source of experimental variability.
未来方向
There are several potential future directions for the use of DPCPX in scientific research. One area of interest is the role of adenosine A1 receptors in cancer biology. Adenosine has been shown to play a role in tumor growth and metastasis, and blocking the adenosine A1 receptor may have therapeutic potential in cancer treatment. Another area of interest is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Adenosine has been shown to have neuroprotective effects, and blocking the adenosine A1 receptor may have potential as a treatment for these diseases.
合成方法
The synthesis of DPCPX involves a series of chemical reactions starting from the commercially available 3,4-dichlorophenylacetic acid. The acid is first converted to the corresponding acid chloride, which is then reacted with the bicyclic ketone to form the key intermediate. This intermediate is then subjected to a series of reduction and coupling reactions to yield the final product, DPCPX.
科学研究应用
DPCPX has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. Adenosine receptors are G protein-coupled receptors that are widely distributed in the body and play a critical role in regulating various physiological functions such as cardiovascular function, neurotransmission, and immune function.
属性
产品名称 |
N-(3,4-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
|---|---|
分子式 |
C26H23Cl2NO |
分子量 |
436.4 g/mol |
IUPAC 名称 |
N-(3,4-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
InChI |
InChI=1S/C26H23Cl2NO/c1-14(2)22-23-16-7-3-5-9-18(16)24(19-10-6-4-8-17(19)23)25(22)26(30)29-15-11-12-20(27)21(28)13-15/h3-14,22-25H,1-2H3,(H,29,30) |
InChI 键 |
MVOPESAGXIYHJG-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC(=C(C=C5)Cl)Cl |
规范 SMILES |
CC(C)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC(=C(C=C5)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297577.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297578.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B297581.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide](/img/structure/B297583.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-chlorobenzyl)acetamide](/img/structure/B297584.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide](/img/structure/B297585.png)
![N-allyl-2-[(4-bromobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297586.png)
![(2E,5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297589.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297593.png)
![4-methyl-N-(4-methylbenzyl)-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297594.png)
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297595.png)
![N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297597.png)
![N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B297600.png)